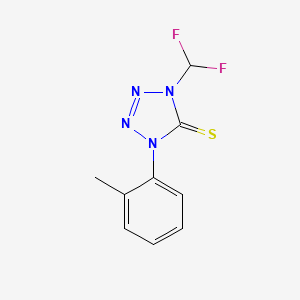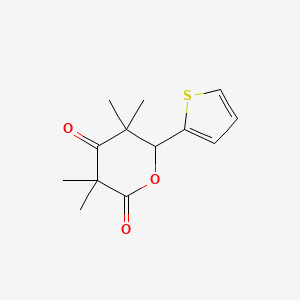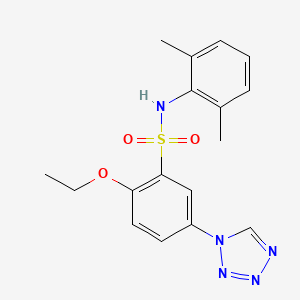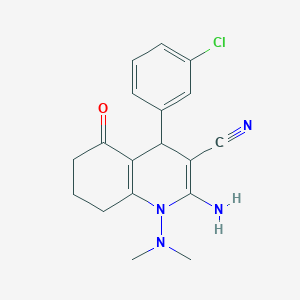![molecular formula C20H26N4OS B11496609 6-cyclohexyl-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11496609.png)
6-cyclohexyl-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOHEXYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound featuring a diazino-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOHEXYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOHEXYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazino-pyrimidine core.
Substitution: Various substituents can be introduced at different positions on the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
6-CYCLOHEXYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studying enzyme inhibition and protein interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-CYCLOHEXYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
PYRAZOLO[3,4-D]PYRIMIDINE: Another heterocyclic compound with a similar core structure, known for its anticancer properties.
PYRANO[2,3-D]PYRIMIDINE: A compound with a pyrimidine core, used as a PARP-1 inhibitor in cancer therapy.
Uniqueness
6-CYCLOHEXYL-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to its specific combination of cyclohexyl and phenylethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C20H26N4OS |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
6-cyclohexyl-1-(2-phenylethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H26N4OS/c25-19-17-13-23(16-9-5-2-6-10-16)14-21-18(17)24(20(26)22-19)12-11-15-7-3-1-4-8-15/h1,3-4,7-8,16,21H,2,5-6,9-14H2,(H,22,25,26) |
InChI Key |
CLXFCVGFVSBGKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC3=C(NC2)N(C(=S)NC3=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-methyl-N-{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}benzenesulfonamide](/img/structure/B11496529.png)
![Ethyl 3-(4-methylphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoate](/img/structure/B11496532.png)
![4-butoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B11496535.png)

![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11496552.png)



![N-(2-cyano-4,5-diethoxyphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B11496576.png)
![1-[(4-Nitrobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11496583.png)

![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B11496602.png)

![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B11496623.png)
